molecular formula C16H19N5O4S B2759992 1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1062393-23-0

1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Cat. No. B2759992
CAS RN: 1062393-23-0
M. Wt: 377.42
InChI Key: CDALENVAAWVTEI-UHFFFAOYSA-N
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Description

1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, commonly known as MNPS, is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

MNPS has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MNPS has been studied for its potential use as an anti-cancer agent. Studies have shown that MNPS can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. MNPS has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MNPS can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, MNPS has been studied for its potential use as a tool for the study of protein-protein interactions. MNPS can bind to proteins and disrupt their interactions, making it a useful tool for the study of protein-protein interactions.
In pharmacology, MNPS has been studied for its potential use as a drug delivery system. MNPS can be used to deliver drugs to specific cells or tissues, making it a promising candidate for targeted drug delivery.

Mechanism of Action

The mechanism of action of MNPS is not fully understood. However, studies have shown that MNPS can bind to proteins and disrupt their interactions. MNPS can also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
MNPS has been shown to have various biochemical and physiological effects. Studies have shown that MNPS can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and disrupt protein-protein interactions. MNPS has also been shown to have potential as a drug delivery system.

Advantages and Limitations for Lab Experiments

MNPS has several advantages for lab experiments, including its potential as a tool for the study of protein-protein interactions and its potential as a drug delivery system. However, MNPS also has some limitations, including its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of MNPS. One potential direction is the further study of its mechanism of action. Another potential direction is the development of new synthesis methods to improve the yield and purity of MNPS. Additionally, MNPS could be studied further for its potential use as a drug delivery system, with a focus on improving its solubility and reducing its toxicity.
In conclusion, MNPS is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. MNPS has several advantages for lab experiments, including its potential as a tool for the study of protein-protein interactions and its potential as a drug delivery system. However, MNPS also has some limitations, including its limited solubility in water and its potential toxicity. There are several future directions for the study of MNPS, including the further study of its mechanism of action and the development of new synthesis methods to improve its yield and purity.

Synthesis Methods

MNPS can be synthesized using different methods, including the reaction of 1-(3-methyl-5-nitroimidazol-4-yl)piperazine with (E)-2-phenylethenylsulfonyl chloride. The reaction results in the formation of MNPS, which can be purified using different techniques such as column chromatography.

properties

IUPAC Name

1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-18-13-17-15(21(22)23)16(18)19-8-10-20(11-9-19)26(24,25)12-7-14-5-3-2-4-6-14/h2-7,12-13H,8-11H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDALENVAAWVTEI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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